molecular formula C10H8N2O2 B1520475 3-(Pyrimidin-2-yloxy)phenol CAS No. 1179897-82-5

3-(Pyrimidin-2-yloxy)phenol

Cat. No. B1520475
M. Wt: 188.18 g/mol
InChI Key: DKJBLDSOEVCZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrimidin-2-yloxy)phenol is a chemical compound with the empirical formula C10H8N2O2 . It is a unique chemical that is used in various applications, particularly in the field of chemistry and biochemistry .


Molecular Structure Analysis

The molecular structure of 3-(Pyrimidin-2-yloxy)phenol is characterized by the presence of a pyrimidine ring and a phenol group . The compound has a molecular weight of 188.18 . The SMILES string representation of the molecule is Oc1cccc(Oc2ncccn2)c1 . The InChI key for the compound is DKJBLDSOEVCZJQ-UHFFFAOYSA-N .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrimidinone derivatives, which could potentially include “3-(Pyrimidin-2-yloxy)phenol”, are known to possess a wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial .
    • The study mentioned uses chalcones as starting compounds that undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .
    • The synthesized compounds were evaluated for their in vitro anti-cancer activity by MTT assay .
  • Organic Synthesis

    • Pyrimidine compounds, including potentially “3-(Pyrimidin-2-yloxy)phenol”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
    • Pyrimidines are known for their varied biological properties and are found in many pharmaceutical medications and natural products .
    • Pyrimidines are also found in many biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .
  • Pharmaceutical Research

    • A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include “3-(Pyrimidin-2-yloxy)phenol”, was conducted .
    • The study involved initial screening for prolyl-4-hydroxylase inhibitory activity by determining the hydroxyproline content in HSC-T6 cells .
    • Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .
  • Pharmaceutical Research

    • A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include “3-(Pyrimidin-2-yloxy)phenol”, was conducted .
    • The study involved initial screening for prolyl-4-hydroxylase inhibitory activity by determining the hydroxyproline content in HSC-T6 cells .
    • Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM .

Safety And Hazards

The safety and hazards associated with 3-(Pyrimidin-2-yloxy)phenol are not fully known. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-pyrimidin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-11-5-2-6-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJBLDSOEVCZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-2-yloxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lackner - 2016 - Niedersächsische Staats-und …
Number of citations: 0

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